molecular formula C23H25N2O4P B11978641 ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate

ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate

Cat. No.: B11978641
M. Wt: 424.4 g/mol
InChI Key: RKLAZMPDGTVLRF-BUHFOSPRSA-N
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Description

Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate is a complex organic compound with a unique structure that combines morpholine, oxazole, and phosphinate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the morpholine and phenylethenyl groups. The final step involves the addition of the phosphinate group under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, morpholine, and phenylacetylene, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of reduced phosphinate compounds.

Scientific Research Applications

Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate can be compared with similar compounds such as:

    Ethyl 4-morpholinyl(phenyl)acetate hydrochloride: Similar in structure but with different functional groups.

    Phenyl boronic acid derivatives: Share some structural features but differ in their chemical properties and applications.

The uniqueness of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate lies in its combination of morpholine, oxazole, and phosphinate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N2O4P

Molecular Weight

424.4 g/mol

IUPAC Name

4-[4-[ethoxy(phenyl)phosphoryl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C23H25N2O4P/c1-2-28-30(26,20-11-7-4-8-12-20)22-23(25-15-17-27-18-16-25)29-21(24-22)14-13-19-9-5-3-6-10-19/h3-14H,2,15-18H2,1H3/b14-13+

InChI Key

RKLAZMPDGTVLRF-BUHFOSPRSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)/C=C/C3=CC=CC=C3)N4CCOCC4

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)C=CC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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